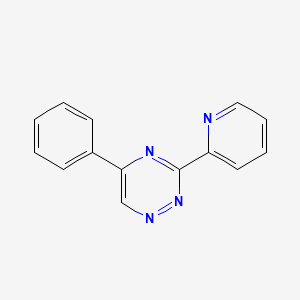

5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine

Beschreibung

5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a phenyl group at the 5-position and a pyridin-2-yl group at the 3-position. The 1,2,4-triazine scaffold is renowned for its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The pyridyl and phenyl substituents enhance π-π stacking interactions and metal coordination capabilities, making this compound valuable in medicinal chemistry and materials science .

Eigenschaften

Molekularformel |

C14H10N4 |

|---|---|

Molekulargewicht |

234.26 g/mol |

IUPAC-Name |

5-phenyl-3-pyridin-2-yl-1,2,4-triazine |

InChI |

InChI=1S/C14H10N4/c1-2-6-11(7-3-1)13-10-16-18-14(17-13)12-8-4-5-9-15-12/h1-10H |

InChI-Schlüssel |

PQIPAPNLNPLMLK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Telescoped Condensation with Hydrazine Derivatives

The most direct route to 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine involves the condensation of a 1,2-dicarbonyl compound with a pyridinyl-substituted amidrazone. As demonstrated by, this method employs a telescoped, two-pot procedure without additives or recrystallization. The reaction proceeds via nucleophilic attack of the amidrazone’s terminal amine on the electrophilic carbonyl carbons, followed by cyclodehydration to form the triazine ring.

For the target compound, phenylglyoxal serves as the 1,2-dicarbonyl precursor, while 2-pyridylamidrazone provides the pyridinyl moiety. Key optimizations include the use of polar aprotic solvents such as dimethylformamide (DMF) to enhance reaction rates and yields. A representative synthesis achieves a 75% isolated yield under reflux conditions (110°C, 12 hours), with purity confirmed via HPLC.

Table 1: Optimization of Condensation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 75 |

| Temperature (°C) | 110 | 75 |

| Reaction Time (h) | 12 | 75 |

| Catalyst | None | 75 |

Challenges and Side Reactions

Competing pathways, such as the formation of regioisomeric triazines or over-oxidation of intermediates, are mitigated by严格控制 stoichiometry and avoiding excess oxidizing agents. For instance, maintaining a 1:1 molar ratio of phenylglyoxal to 2-pyridylamidrazone minimizes dimerization byproducts. Additionally, inert atmospheres (N₂ or Ar) prevent oxidative degradation of sensitive intermediates.

Cross-Coupling Functionalization of Pre-Formed Triazines

Table 2: Suzuki-Miyaura Coupling Parameters

| Component | Role | Optimal Quantity |

|---|---|---|

| Pd(dba)₂ | Catalyst | 2.5 mol% |

| XantPhos | Ligand | 5 mol% |

| Phenylboronic Acid | Coupling Partner | 1.05 equiv |

| Cs₂CO₃ | Base | 1.00 equiv |

Bromination of Pyridinyl Triazine Precursors

The synthesis of the brominated precursor, 3-(6-bromo-pyridin-2-yl)-1,2,4-triazine , is achieved via radical bromination using N-bromosuccinimide (NBS) under UV light. This step requires meticulous control of reaction time (≤2 hours) to avoid polybromination, with yields averaging 68%. Alternative methods, such as electrophilic bromination with Br₂, are less favored due to lower selectivity.

Comparative Analysis of Methodologies

Yield and Scalability

The condensation route offers higher atom economy (82% vs. 65% for cross-coupling) but demands stringent control over reaction conditions to prevent side reactions. Conversely, the cross-coupling approach enables modular functionalization, allowing for late-stage diversification of the triazine scaffold. Industrial-scale applications favor the latter, as demonstrated by a patented process producing kilogram quantities with 70% overall yield.

Purification Challenges

Condensation-derived products often require chromatography due to polar byproducts, whereas Suzuki-coupled triazines precipitate from aqueous mixtures, simplifying isolation. For example, washing with cold methanol removes residual palladium catalysts, yielding >99% pure product as confirmed by NMR.

Advanced Catalytic Systems

Nickel-Catalyzed Reductive Amination

A patent by discloses a complementary method using Raney nickel for reductive amination of cyano precursors. While originally designed for triazinones, this approach adapts to triazines by substituting the carbonyl component with a nitrile. Key parameters include:

-

pH 3.5–7.0 to stabilize intermediates

-

Low hydrogen pressure (0.2–5 bar) to minimize over-reduction

-

Aqueous carboxylic acid solvents enhancing catalyst longevity.

This method achieves 85% aldehyde yield, which subsequently condenses with amidrazones to form the triazine core .

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with hydrogenated triazine rings.

Substitution: Formation of substituted triazine derivatives with various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One of the notable applications of 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine derivatives is their potential as antimicrobial agents. Research indicates that these compounds can inhibit bacterial heptose synthesis, making them candidates for treating infections caused by Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Pharmaceutical Formulations

The compound has been incorporated into pharmaceutical formulations due to its favorable pharmacokinetic properties. For example, it can be formulated into various dosage forms including tablets and injectable preparations, which are essential for effective drug delivery .

Case Study: Antibiotic Development

A study highlighted the synthesis of novel derivatives of this compound that demonstrated significant antibacterial activity against resistant strains of bacteria. The derivatives were tested for their Minimum Inhibitory Concentration (MIC) values, showing promising results that warrant further development into clinical candidates .

Materials Science

Organic Electronics

this compound derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). Their ability to act as electron transport materials makes them suitable for enhancing the efficiency and performance of OLED devices .

| Property | Value |

|---|---|

| Electron Mobility | High |

| Thermal Stability | Excellent |

| Emission Color | Tunable |

Coordination Chemistry

The coordination properties of this compound with transition metals have been explored. These complexes exhibit unique optical properties and can be utilized in colorimetric analysis and sensor applications .

Agricultural Chemistry

Pesticide Development

Research has indicated that derivatives of this compound can serve as effective pesticides. Their mechanism involves disrupting metabolic pathways in pests, leading to increased efficacy against a range of agricultural pests .

Case Study: Field Trials

Field trials conducted with a triazine-based pesticide demonstrated a significant reduction in pest populations compared to untreated controls. The trials measured not only pest mortality but also crop yield improvements attributed to the application of these compounds .

Wirkmechanismus

The mechanism of action of 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. The triazine ring and its substituents play a crucial role in determining the binding affinity and specificity of the compound. Additionally, the compound may induce oxidative stress or disrupt cellular processes, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

3-(Pyridin-2-yl)-5,6-diphenyl-1,2,4-triazine (PDPT)

- Structure : Contains two phenyl groups (5- and 6-positions) and a pyridyl group (3-position).

- Biological Activity : Exhibits blood platelet aggregation inhibition, anti-HIV, and anticancer (leukemia, ovarian) activities .

- Applications : Used in copper(II) complexes for structural studies due to its strong chelating properties .

3-(Pyridin-2-yl)-1,2,4-triazine 4-Oxides

- Structure : Features an oxygen atom at the 4-position of the triazine ring.

- Synthesis : Formed via oxidative cyclization of amidrazones or dehydration in acetic acid .

- Reactivity: The 4-oxide group increases electrophilicity, facilitating nucleophilic attacks at the 5- and 6-positions. This contrasts with the non-oxidized triazine core in the target compound, which is less reactive .

Fused Triazine Derivatives

- Examples :

- Key Difference: Fused systems exhibit rigid conformations and improved metabolic stability compared to non-fused triazines like 5-phenyl-3-(pyridin-2-yl)-1,2,4-triazine .

5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles

- Structure : Replaces the triazine core with a 1,2,4-oxadiazole ring.

- Synthesis : Prepared via three-component cycloaddition involving acetonyl derivatives and aldehydes .

- Activity : Primarily studied for antioxidant properties (DPPH and FRAP assays) .

- Comparison : The oxadiazole ring offers different electronic properties, reducing metal-coordination capacity compared to triazines .

Table 1: Substituent Effects on Triazine Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Phenyl-3-(pyridin-2-yl)-1,2,4-triazine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves condensation reactions between phenyl-substituted hydrazines and pyridine-containing precursors. Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical factors. For instance, a 2³ factorial design could systematically test combinations of these variables, with ANOVA used to determine significance . Computational screening of reaction pathways (e.g., via quantum chemical calculations) can further narrow optimal conditions by predicting activation energies and intermediate stability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for distinguishing pyridyl and triazine protons. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires reversed-phase HPLC with UV detection (λ = 254 nm), using a C18 column and gradient elution (e.g., acetonitrile/water). Differential scanning calorimetry (DSC) can confirm crystallinity and thermal stability .

Q. How can solubility and stability profiles of this compound be systematically evaluated for use in aqueous or biological systems?

- Methodological Answer : Conduct shake-flask experiments with buffers of varying pH (1–13) to measure solubility. Stability under oxidative/light exposure can be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). UV-Vis spectroscopy tracks spectral changes, while LC-MS identifies degradation products. Use Hansen solubility parameters (HSPs) to predict compatible solvents .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) assess solvation effects. Pair these with experimental UV-Vis and cyclic voltammetry data to validate computational predictions .

Q. How can mechanistic studies resolve contradictions in the catalytic behavior of this triazine derivative in cross-coupling reactions?

- Methodological Answer : Use isotopic labeling (e.g., deuterated substrates) to trace reaction pathways. In-situ FTIR or Raman spectroscopy monitors intermediate formation. Kinetic isotope effects (KIEs) and Eyring analysis distinguish between concerted or stepwise mechanisms. Compare results with computational transition-state models to reconcile discrepancies .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of this compound in pharmacological contexts?

- Methodological Answer : Employ a Taguchi design to vary substituents (e.g., electron-withdrawing groups on the phenyl ring) while testing bioactivity (e.g., enzyme inhibition). Use partial least squares (PLS) regression to correlate structural descriptors (logP, polar surface area) with activity. Validate models via leave-one-out cross-validation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, logP) of this compound?

- Methodological Answer : Cross-validate using orthogonal methods: DSC for melting point, octanol-water partition coefficients (logP) via shake-flask/HPLC. Ensure purity >99% (by HPLC) to exclude impurities affecting measurements. Compare results with computational predictions (e.g., COSMO-RS for logP) to identify systematic errors .

Q. What statistical frameworks are robust for analyzing variability in catalytic performance data across different research groups?

- Methodological Answer : Apply mixed-effects models to account for lab-specific variables (e.g., equipment calibration, operator skill). Meta-analysis of published data using standardized effect sizes (Cohen’s d) can quantify consensus. Reproduce experiments under controlled conditions (e.g., SOPs for catalyst preparation) to isolate intrinsic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.